4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide is a chemical compound that belongs to the class of amides, specifically characterized by the presence of a bromine atom, an ethoxyethyl group, and a methoxy substituent on a benzene ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods that involve the modification of existing organic molecules. It is often derived from more complex precursors through chemical reactions such as nucleophilic substitution and acylation.
4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide is classified as an organic compound, specifically an aromatic amide. It contains functional groups such as:
The synthesis of 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide typically involves multiple steps, including:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. For instance, reactions may be conducted under inert atmospheres or at controlled temperatures to prevent side reactions.
The molecular structure of 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide can be represented as follows:
The structure features:
Molecular modeling studies can provide insights into the three-dimensional conformation of this compound, which is crucial for understanding its interactions with biological targets.
4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Each reaction requires specific conditions such as pH, temperature, and catalysts to proceed efficiently. For example, nucleophilic substitution reactions may require polar aprotic solvents to stabilize intermediates.
The mechanism of action for 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide involves its interaction with biological targets such as enzymes or receptors. This compound may act as an inhibitor or modulator depending on its structural features.
Research indicates that compounds with similar structures often target specific pathways in cellular signaling or metabolic processes, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
Relevant data from studies indicate that variations in substituents significantly affect both solubility and reactivity profiles.
4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide has potential applications in:
This compound exemplifies how modifications to traditional scaffolds can yield novel agents with enhanced biological activity and selectivity.
The systematic IUPAC name 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide provides a complete blueprint of the compound’s molecular architecture. Breaking down this nomenclature reveals:
The compound’s structural identity is further captured in canonical identifiers:
Structural and Electronic Features:
Table 1: Key Physicochemical Properties of 4-Bromo-N-(2-ethoxyethyl)-3-methoxybenzamide
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 302.17 g/mol | Calculated from formula |
Molecular Formula | C₁₂H₁₆BrNO₃ | Elemental analysis |
Hydrogen Bond Acceptors | 4 | Oxygen atoms + amide carbonyl |
Hydrogen Bond Donors | 1 | Amide N–H group |
Rotatable Bonds | 7 | From SMILES topology |
Topological Polar Surface Area | 49.8 Ų | Computational prediction |
LogP (Estimated) | ~2.1 | Octanol-water partitioning model |
The exploration of brominated benzamides within medicinal chemistry traces back to mid-20th-century investigations into antibacterial and antifungal agents. Early studies focused on simple para-brominated benzamides with small alkyl substituents on the amide nitrogen. These compounds demonstrated modest bioactivity but highlighted the critical role of halogenation in enhancing membrane permeability and target affinity. The discovery that bromine’s steric bulk and moderate electronegativity could effectively fill hydrophobic binding pockets in enzymes spurred more systematic derivatization efforts [3] [9].
A pivotal shift occurred with the integration of Mannich base chemistry into benzamide design in the 1970s–1980s. The Mannich reaction enabled the introduction of aminomethyl functionalities (–CH₂NR₂) onto phenolic or ketonic benzamide precursors. This strategy generated compounds with enhanced water solubility (via tertiary amine protonation) and provided a versatile handle for further functionalization. While not a Mannich base itself, 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide embodies this design philosophy through its solubilizing 2-ethoxyethyl side chain—a modern analog of early aminomethyl modifications. Research demonstrated that such polar side chains could improve blood-brain barrier penetration or tissue distribution without sacrificing target engagement [3].
Table 2: Evolution of Key Brominated Benzamide Scaffolds in Medicinal Chemistry
Generation | Representative Structure | Key Features | Primary Therapeutic Focus |
---|---|---|---|
First (1960s) | 4-Bromo-N-methylbenzamide | Simple alkyl amide; no aux. substituents | Antimicrobials |
Second (1980s) | 4-Bromo-3-hydroxy-N-(piperidin-1-ylmethyl)benzamide | Mannich base-derived; enhanced solubility | CNS agents (preliminary) |
Third (2000s) | 4-Bromo-N-(pyridin-3-yl)-3-trifluoromethylbenzamide | Heterocyclic amide; fluorinated substituent | Kinase inhibition (e.g., JAK, TYK2) |
Contemporary | 4-Bromo-N-(2-ethoxyethyl)-3-methoxybenzamide | Ether-based solubilizing group; methoxy e⁻ donor | Targeted therapies & chemical probes |
The current generation of brominated benzamides, exemplified by 4-bromo-N-(2-ethoxyethyl)-3-methoxybenzamide, reflects three convergent design principles:
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2